(2-Chlorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate
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Overview
Description
2-Chlorobenzyl 2-(methylthio)nicotinate is an organic compound that features a chlorobenzyl group and a methylthio group attached to a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl 2-(methylthio)nicotinate typically involves the esterification of 2-(methylthio)nicotinic acid with 2-chlorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of 2-Chlorobenzyl 2-(methylthio)nicotinate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Tin(II) chloride, iron powder, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Chlorobenzyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chlorobenzyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole: Shares the chlorobenzyl and methylthio groups but differs in the core structure.
Benzyl nicotinate: Contains a benzyl group attached to a nicotinate moiety but lacks the chlorobenzyl and methylthio groups.
Uniqueness
2-Chlorobenzyl 2-(methylthio)nicotinate is unique due to the presence of both the chlorobenzyl and methylthio groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12ClNO2S |
---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO2S/c1-19-13-11(6-4-8-16-13)14(17)18-9-10-5-2-3-7-12(10)15/h2-8H,9H2,1H3 |
InChI Key |
XZWRUVMWJTZGIV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=CC=CC=C2Cl |
solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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